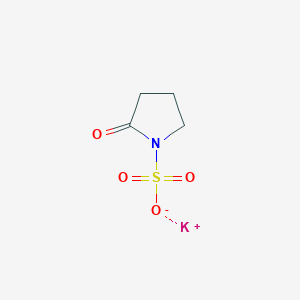
2-Oxo-1-pyrrolidinesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-pyrrolidinesulfonic acid, also known as OPSA, is a chemical compound with the molecular formula C5H7NO4S. It has a white crystalline appearance and is widely used in scientific research for its unique properties. OPSA is a sulfonic acid derivative of pyrrolidine, which is a heterocyclic organic compound commonly found in natural products and pharmaceuticals. OPSA has a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 2-Oxo-1-pyrrolidinesulfonic acid is not fully understood, but it is believed to function as a proton acceptor and donor in biochemical reactions. 2-Oxo-1-pyrrolidinesulfonic acid is capable of forming hydrogen bonds with amino acid side chains, which can affect enzyme activity and protein conformation. 2-Oxo-1-pyrrolidinesulfonic acid can also interact with metal ions, which can influence the activity of metalloenzymes.
Biochemical And Physiological Effects
2-Oxo-1-pyrrolidinesulfonic acid has been shown to have a variety of biochemical and physiological effects. It can affect enzyme activity, protein conformation, and metal ion binding. 2-Oxo-1-pyrrolidinesulfonic acid has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have anti-inflammatory properties, which may make it a useful tool in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-Oxo-1-pyrrolidinesulfonic acid has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for many researchers. 2-Oxo-1-pyrrolidinesulfonic acid is also stable at a wide range of temperatures and pH values, making it a versatile tool in biochemical assays. However, 2-Oxo-1-pyrrolidinesulfonic acid has some limitations. It can be toxic at high concentrations, and its use may need to be carefully controlled to avoid adverse effects.
Future Directions
There are several potential future directions for research involving 2-Oxo-1-pyrrolidinesulfonic acid. One area of interest is the development of new synthetic methods for 2-Oxo-1-pyrrolidinesulfonic acid and related compounds. Another area of interest is the investigation of the biological activity of 2-Oxo-1-pyrrolidinesulfonic acid and its derivatives. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, and further research may uncover additional therapeutic applications for this compound. Additionally, 2-Oxo-1-pyrrolidinesulfonic acid may have potential applications in materials science, such as the development of new polymers or coatings.
Synthesis Methods
The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid involves the reaction of pyrrolidine with chlorosulfonic acid. This reaction produces 2-chloro-1-pyrrolidinesulfonic acid, which is then hydrolyzed to form 2-Oxo-1-pyrrolidinesulfonic acid. The synthesis of 2-Oxo-1-pyrrolidinesulfonic acid is relatively straightforward and can be carried out in a laboratory setting using standard chemical equipment.
Scientific Research Applications
2-Oxo-1-pyrrolidinesulfonic acid has numerous applications in scientific research, particularly in the fields of biochemistry and pharmacology. 2-Oxo-1-pyrrolidinesulfonic acid is commonly used as a buffer in biochemical assays due to its ability to maintain a stable pH. It is also used as a reagent in the synthesis of various organic compounds, including amino acids and peptides. 2-Oxo-1-pyrrolidinesulfonic acid has been shown to have antimicrobial and antifungal properties, making it a useful tool in microbiology research.
properties
CAS RN |
138223-04-8 |
|---|---|
Product Name |
2-Oxo-1-pyrrolidinesulfonic acid |
Molecular Formula |
C4H6KNO4S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
potassium;2-oxopyrrolidine-1-sulfonate |
InChI |
InChI=1S/C4H7NO4S.K/c6-4-2-1-3-5(4)10(7,8)9;/h1-3H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
BPURNKBOSUCGAE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)[O-].[K+] |
synonyms |
2-OPDS 2-oxo-1-pyrrolidinesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
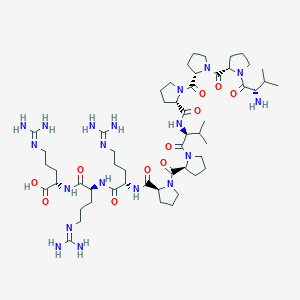
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
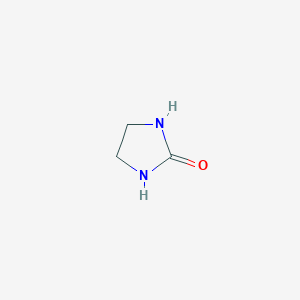
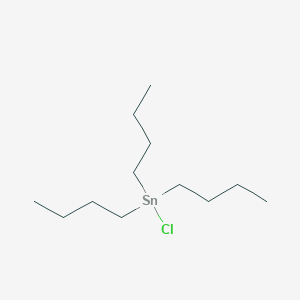
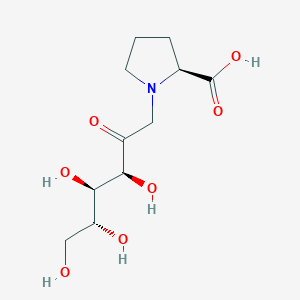
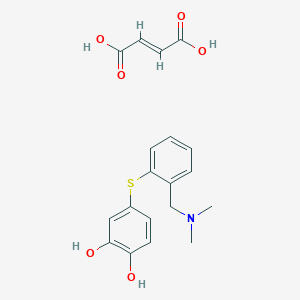
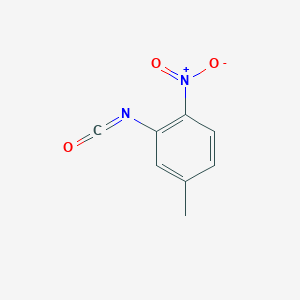
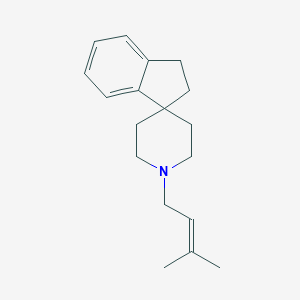
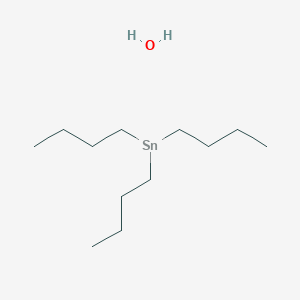
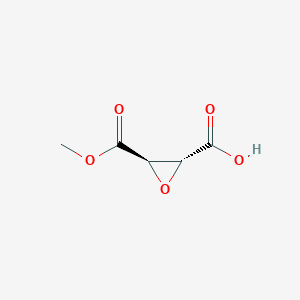
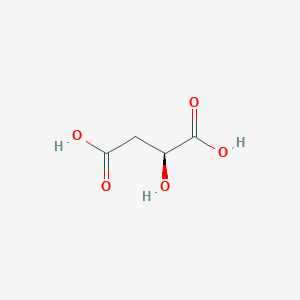
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)